tert-butyl N-[2-[1-[2-(oxolan-2-yl)acetyl]piperidin-4-yl]oxan-3-yl]carbamate
Description
Tert-butyl N-[2-[1-[2-(oxolan-2-yl)acetyl]piperidin-4-yl]oxan-3-yl]carbamate is a complex organic compound that features a tert-butyl group, a piperidine ring, and an oxane ring
Properties
IUPAC Name |
tert-butyl N-[2-[1-[2-(oxolan-2-yl)acetyl]piperidin-4-yl]oxan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O5/c1-21(2,3)28-20(25)22-17-7-5-13-27-19(17)15-8-10-23(11-9-15)18(24)14-16-6-4-12-26-16/h15-17,19H,4-14H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSLCPOFSKEKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCOC1C2CCN(CC2)C(=O)CC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[1-[2-(oxolan-2-yl)acetyl]piperidin-4-yl]oxan-3-yl]carbamate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Oxolan-2-yl Group: This step involves the acetylation of the piperidine ring with oxolan-2-yl acetate under controlled conditions.
Formation of the Oxane Ring: The oxane ring is introduced through a nucleophilic substitution reaction.
Introduction of the Tert-butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl isocyanate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-[1-[2-(oxolan-2-yl)acetyl]piperidin-4-yl]oxan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study the interactions of piperidine and oxane-containing molecules with biological targets. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the areas of neuropharmacology and anti-inflammatory research.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[1-[2-(oxolan-2-yl)acetyl]piperidin-4-yl]oxan-3-yl]carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the oxane ring may participate in hydrogen bonding and other interactions. The compound’s effects are mediated through these interactions, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(2-oxiranylmethyl)carbamate
- Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- Tert-butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate
Uniqueness
Tert-butyl N-[2-[1-[2-(oxolan-2-yl)acetyl]piperidin-4-yl]oxan-3-yl]carbamate is unique due to the combination of its structural elements. The presence of both piperidine and oxane rings, along with the tert-butyl carbamate group, provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
